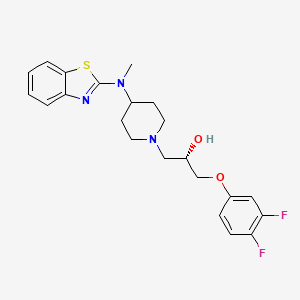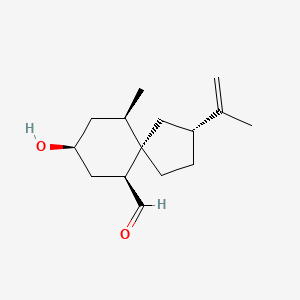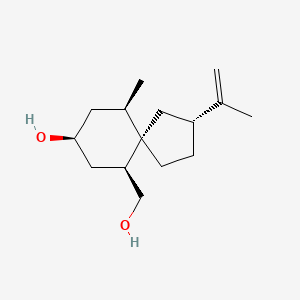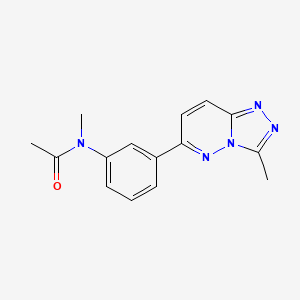
Lin28 1632
概述
描述
科学研究应用
Lin28 1632 在科学研究中具有广泛的应用:
作用机制
Lin28 1632 通过与RNA结合蛋白Lin28结合来发挥其作用,从而阻止Lin28与let-7微小RNA前体相互作用。 这种抑制允许let-7微小RNA的成熟,进而调节参与细胞增殖、分化和肿瘤发生的各种基因的表达 . This compound 的分子靶标包括let-7微小RNA前体和Lin28蛋白本身 .
生化分析
Biochemical Properties
Lin28 1632 plays a crucial role in biochemical reactions by inhibiting the interaction between Lin28 and let-7 pre-microRNA. Lin28 is an RNA-binding protein that blocks the processing of let-7 microRNA, a key regulator of cell proliferation and differentiation. By inhibiting this interaction, this compound increases the levels of let-7 microRNA, which in turn suppresses the expression of oncogenes and promotes the differentiation of stem cells . This compound also interacts with bromodomains, which are protein domains that recognize acetylated lysine residues, further influencing gene expression and cellular processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In stem cells, it promotes differentiation by increasing the levels of let-7 microRNA and suppressing the expression of stemness-related genes . In cancer cells, this compound inhibits cell proliferation and induces apoptosis by downregulating oncogenes and upregulating tumor suppressor genes . Additionally, this compound affects cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to Lin28, thereby preventing Lin28 from interacting with let-7 pre-microRNA. This inhibition allows the processing of let-7 microRNA to proceed, leading to increased levels of mature let-7 microRNA . The elevated let-7 microRNA levels result in the suppression of oncogenes and the promotion of differentiation-related genes. Furthermore, this compound’s interaction with bromodomains influences chromatin structure and gene expression, contributing to its overall effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against Lin28 for extended periods . Long-term studies have shown that this compound can induce sustained differentiation of stem cells and prolonged inhibition of tumor growth in vitro and in vivo . The degradation of the compound over time can lead to a gradual decrease in its efficacy, necessitating periodic replenishment in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively promotes stem cell differentiation and inhibits tumor growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological outcomes, and exceeding this dose can lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors that regulate microRNA processing and gene expression. The compound enhances the processing of let-7 pre-microRNA by inhibiting Lin28, leading to increased levels of mature let-7 microRNA . This, in turn, affects metabolic flux and metabolite levels by modulating the expression of genes involved in metabolism and cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its solubility and affinity for cellular components . This compound tends to accumulate in specific cellular compartments, such as the nucleus and cytoplasm, where it exerts its inhibitory effects on Lin28 and influences gene expression .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus and cytoplasm, where it interacts with Lin28 and bromodomains . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy in inhibiting Lin28 and promoting the processing of let-7 microRNA .
准备方法
合成路线和反应条件: Lin28 1632的合成涉及以下步骤:
三唑并吡啶嗪核心结构的形成: 这是通过涉及适当前体的环化反应实现的。
苯环的连接: 苯环通过偶联反应引入。
N-甲基化: 最后一步涉及氮原子的甲基化,形成N-甲基乙酰胺基.
工业生产方法: 虽然this compound的具体工业生产方法没有得到广泛的记录,但一般方法将涉及实验室合成过程的放大。 这包括优化反应条件,使用高纯度试剂,并采用高效的纯化技术,以确保化合物符合工业标准 .
化学反应分析
反应类型: Lin28 1632 主要由于三唑并吡啶嗪核心和苯环等反应性官能团的存在而发生取代反应 .
常见试剂和条件:
取代反应: 这些反应通常涉及亲核试剂,并在温和条件下进行,以防止化合物降解。
氧化还原反应: 虽然不太常见,但这些反应可用于修饰this compound上的官能团.
主要产物: 从这些反应中形成的主要产物包括this compound的各种衍生物,这些衍生物可用于研究其构效关系并优化其抑制特性 .
相似化合物的比较
Lin28 1632 独特之处在于其特异性地抑制Lin28与let-7微小RNA前体之间的相互作用。 类似的化合物包括:
与这些化合物相比,this compound 在抑制Lin28/let-7相互作用方面表现出更高的特异性和效力,使其成为研究和治疗应用中宝贵的工具 .
属性
IUPAC Name |
N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-10-16-17-15-8-7-14(18-20(10)15)12-5-4-6-13(9-12)19(3)11(2)21/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAQLESUVYGUJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)N(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371981 | |
| Record name | N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671283 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
108825-65-6 | |
| Record name | CL-285032 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108825656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CL-285032 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS1R0N3H0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
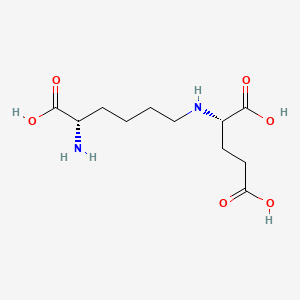
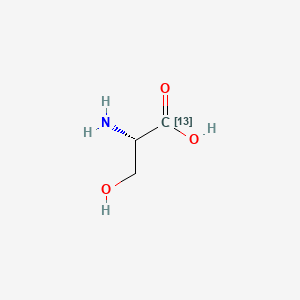
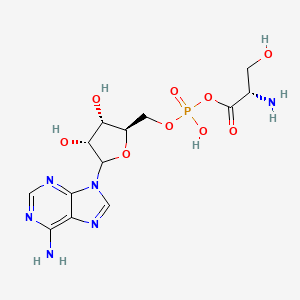
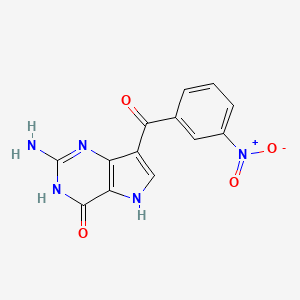
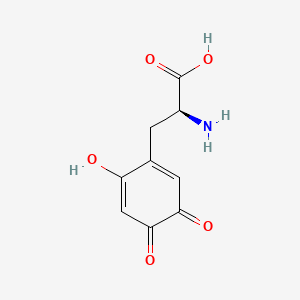
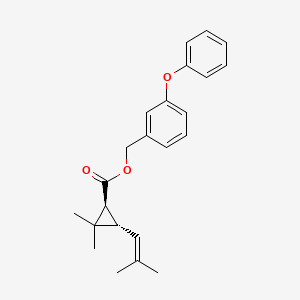
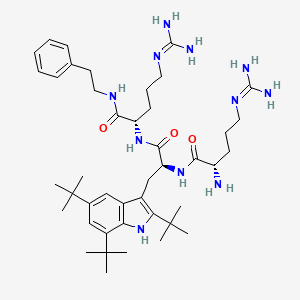
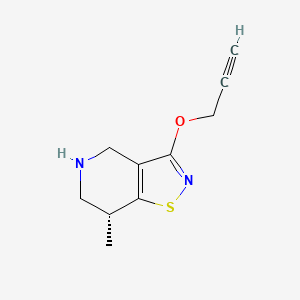
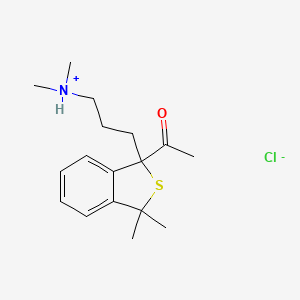
![Benzamide, 4-[(3,3-dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-2-thiazolyl-](/img/structure/B1675344.png)

